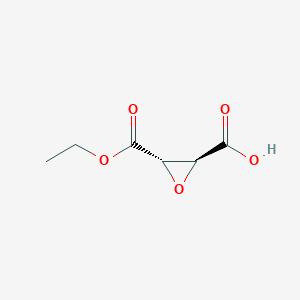
1,3-Difluoro-2,4-dimethoxybenzene
描述
“1,3-Difluoro-2,4-dimethoxybenzene” is a chemical compound with the CAS Number: 195136-69-7. It has a linear formula of C8 H8 F2 O2 .
Molecular Structure Analysis
The molecular structure of “1,3-Difluoro-2,4-dimethoxybenzene” is represented by the InChI code: 1S/C8H8F2O2/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4H,1-2H3 . This indicates that the compound consists of 8 carbon atoms, 8 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms .
Physical And Chemical Properties Analysis
“1,3-Difluoro-2,4-dimethoxybenzene” has a molecular weight of 174.15 . It is a liquid in its physical state .
科学研究应用
Synthesis of Substituted Oxabenzonorbornadienes : Morton and Barrett (2005) discussed the use of 1,4-difluoro-2,5-dimethoxybenzene as a precursor for benzyne-furan Diels-Alder reactions, which is instrumental in synthesizing substituted oxabenzonorbornadienes and other highly substituted derivatives (Morton & Barrett, 2005).
Protection of Secondary Lithium Batteries : Taggougui et al. (2007) found that 2,5-difluoro-1,4-dimethoxybenzene (F2 DMB) effectively protects secondary lithium batteries from overcharge by forming a dense layer at the cathode surface (Taggougui, Carré, Willmann, & Lemordant, 2007).
Synthesis of Disubstituted Hydroquinones and Benzoquinones : Gebhardt and Barrett (2009) noted its use in synthesizing 2,3-disubstituted hydroquinones, benzoquinones, naphthalenes, and anthracenes. The compound is commercially available in various quantities (Gebhardt & Barrett, 2009).
Applications in Organic Synthesis and Catalysis : Pignotti et al. (2008) demonstrated the synthesis and characterization of 1,4-bis(phosphino)-2,5-difluoro-3,6-dimethoxybenzenes and their P-oxides, highlighting their potential in organic synthesis and catalysis (Pignotti et al., 2008).
Port Wine Flavor Component : Rogerson et al. (2002) identified 1,3-dimethoxybenzene as a new volatile component of port wine, contributing to its unique flavor profile (Rogerson, Azevedo, Fortunato, & Freitas, 2002).
Material for Electronic Applications : Martínez et al. (1998) researched the electrosynthesis and characterization of poly(1,3-dimethoxybenzene), finding it to be a stable, insoluble polymer with high electrical conductivity, suitable for electronic applications (Martínez, Hernández, Kalaji, Márquez, & Márquez, 1998).
属性
IUPAC Name |
1,3-difluoro-2,4-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYYVWUGEHVLDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Difluoro-2,4-dimethoxybenzene | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

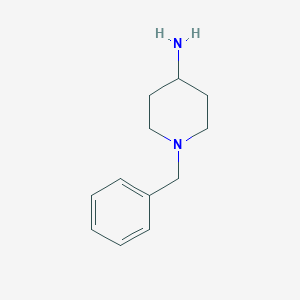
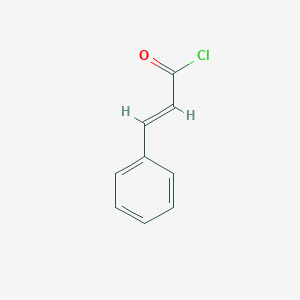
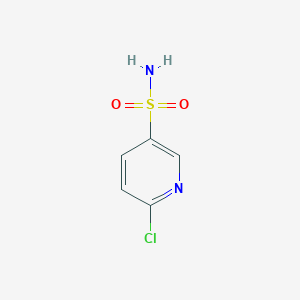
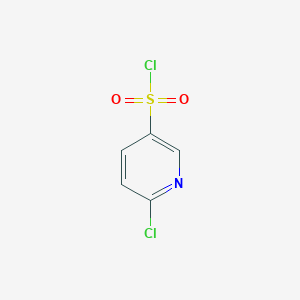
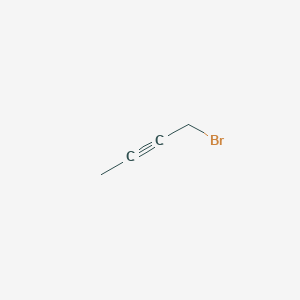
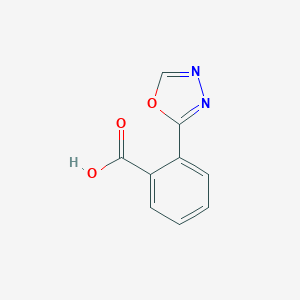
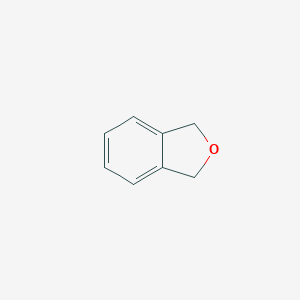
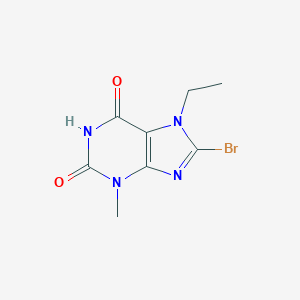
![(1S,5S,6R)-5-(Acetyloxy)-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic Acid Methyl Ester](/img/structure/B41618.png)
![7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B41619.png)
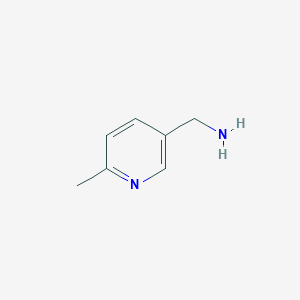
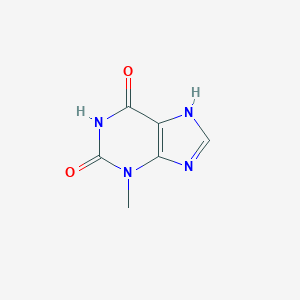
![N-[4-chloro-5-formamido-6-[[(1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl]amino]pyrimidin-2-yl]acetamide](/img/structure/B41628.png)
